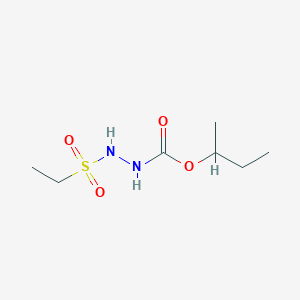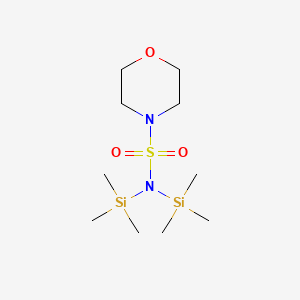
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of trimethylsilyl groups attached to a morpholine ring, which is further connected to a sulfonamide group. The presence of these functional groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide typically involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting product is then treated with a sulfonamide derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases in the presence of catalysts like trimethylsilyl trifluoromethanesulfonate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trimethylsilyl trifluoromethanesulfonate, aldehydes, ketones, and various bases. Reaction conditions typically involve anhydrous solvents and controlled temperatures to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound include Schiff bases, sulfonic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups enhance the nucleophilicity of the nitrogen atom in the morpholine ring, allowing it to participate in substitution and condensation reactions. The sulfonamide group provides additional stability and reactivity, making the compound versatile in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trimethylsilyl)morpholine: Similar in structure but lacks the sulfonamide group, making it less reactive in certain applications.
N,N-Bis(trimethylsilyl)amine: Similar in having trimethylsilyl groups but differs in the absence of the morpholine ring and sulfonamide group.
Uniqueness
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide is unique due to the combination of the morpholine ring, trimethylsilyl groups, and sulfonamide group. This combination imparts distinct reactivity and stability, making it valuable in a wide range of applications, from organic synthesis to industrial production .
Propiedades
Número CAS |
61056-17-5 |
|---|---|
Fórmula molecular |
C10H26N2O3SSi2 |
Peso molecular |
310.56 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H26N2O3SSi2/c1-17(2,3)12(18(4,5)6)16(13,14)11-7-9-15-10-8-11/h7-10H2,1-6H3 |
Clave InChI |
BCVQKHPBGSJFQS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



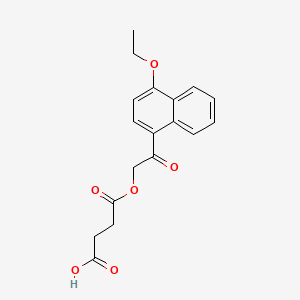

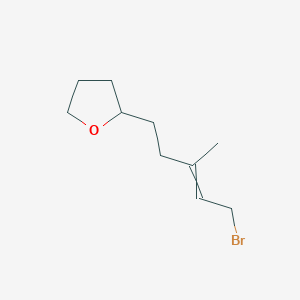
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
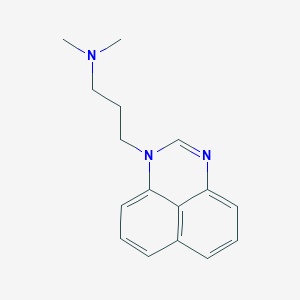
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
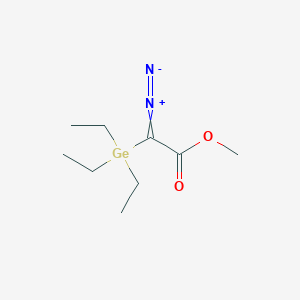
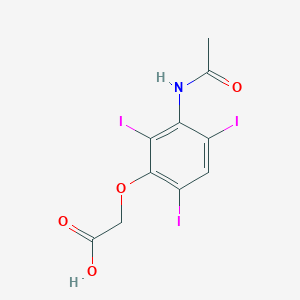

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
